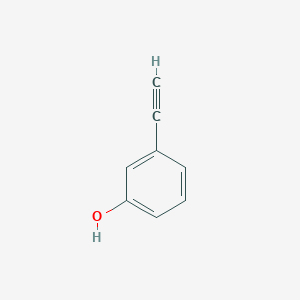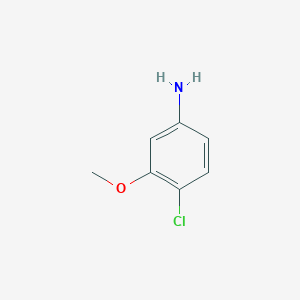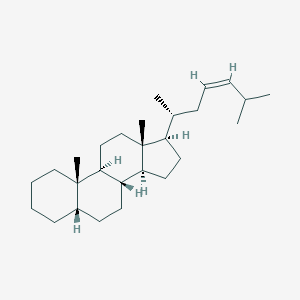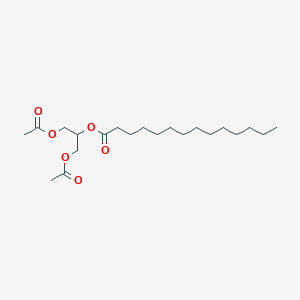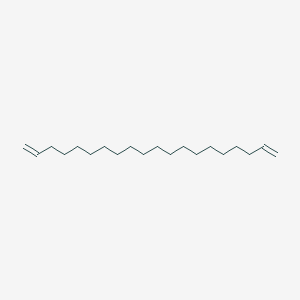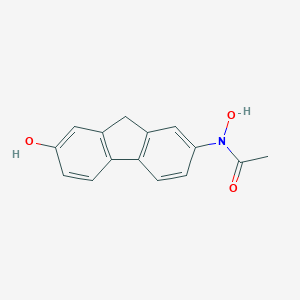
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-, also known as AHA, is a chemical compound that has been studied for its potential therapeutic applications. AHA is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Urease is produced by many bacteria, including Helicobacter pylori, which is a major cause of peptic ulcers. AHA has been investigated for its ability to inhibit urease and potentially treat peptic ulcers.
Mécanisme D'action
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- is a potent inhibitor of urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- binds to the active site of urease, preventing the enzyme from catalyzing the breakdown of urea. This leads to a decrease in the production of ammonia and carbon dioxide, which can help protect the stomach lining from damage and potentially treat peptic ulcers.
Effets Biochimiques Et Physiologiques
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit urease, Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have antioxidant properties. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has also been shown to increase the levels of nitric oxide in the body, which can help improve blood flow and potentially treat cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of urease, which makes it a useful tool for studying the role of urease in various biological processes. However, Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and work with the compound.
Orientations Futures
There are a number of future directions for research on Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-. One area of interest is the potential therapeutic applications of Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- beyond the treatment of peptic ulcers. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have antioxidant properties and to increase the levels of nitric oxide in the body, which could make it useful in the treatment of cardiovascular diseases. Another area of interest is the development of more effective and efficient synthesis methods for Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-, which could make it more accessible for research and potential therapeutic applications.
Méthodes De Synthèse
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- can be synthesized through a multi-step process starting with 9-fluorenone. The first step involves the reduction of 9-fluorenone to 9-fluorenol using sodium borohydride. The second step involves the reaction of 9-fluorenol with chloroacetyl chloride to form 9-(chloroacetyl)fluorene. The final step involves the reaction of 9-(chloroacetyl)fluorene with hydroxylamine hydrochloride to form Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-.
Applications De Recherche Scientifique
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been studied for its potential therapeutic applications, particularly in the treatment of peptic ulcers. Peptic ulcers are caused by the bacterium Helicobacter pylori, which produces urease. Urease breaks down urea into ammonia and carbon dioxide, which can damage the stomach lining and lead to the formation of ulcers. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been investigated for its ability to inhibit urease and potentially treat peptic ulcers.
Propriétés
Numéro CAS |
14461-87-1 |
|---|---|
Nom du produit |
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- |
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H13NO3/c1-9(17)16(19)12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18-19H,6H2,1H3 |
Clé InChI |
KJDSJSJRZDCXPV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O |
SMILES canonique |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O |
Autres numéros CAS |
14461-87-1 |
Synonymes |
N-Hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



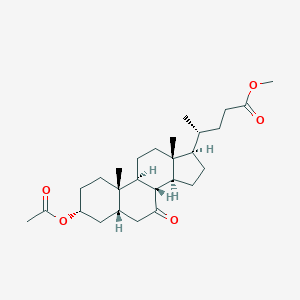

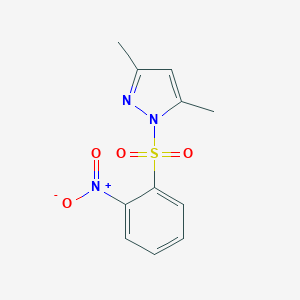
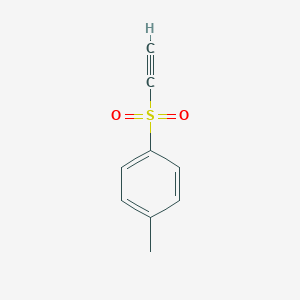
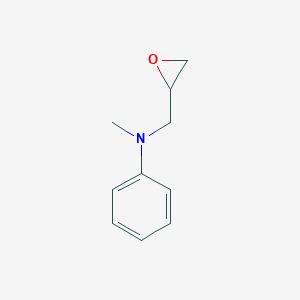
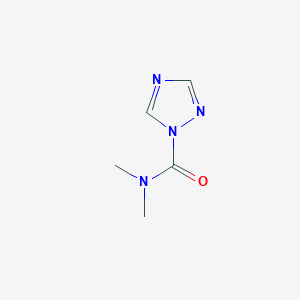
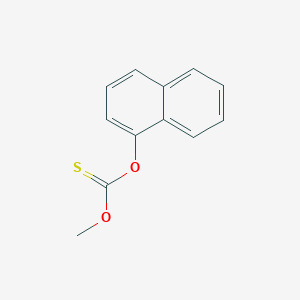
![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)

